Differential Binding Affinity for Grp94 vs. Cytosolic Hsp90
Radamide exhibits a significant, measurable difference in binding affinity for the Grp94 and Hsp90 paralogs. In a head-to-head comparison using intrinsic tryptophan fluorescence, Radamide binds to GRP94 with a higher affinity (Kd = 0.52 µM) than to yeast Hsp82 (Kd = 0.87 µM) [1]. This nearly 2-fold preference for Grp94 is a quantifiable differentiation from its parent compound geldanamycin, which does not exhibit such a clear paralog preference and has a reported Kd of 1.2 µM for Hsp90 . This data underscores Radamide's unique ability to serve as a starting point for Grp94-selective inhibitor development.
| Evidence Dimension | Binding Affinity (Kd) |
|---|---|
| Target Compound Data | 0.52 µM (GRP94) |
| Comparator Or Baseline | Radamide (yHsp82): 0.87 µM; Geldanamycin (Hsp90): 1.2 µM |
| Quantified Difference | Radamide binds GRP94 with ~1.7-fold higher affinity than yHsp82, and with ~2.3-fold higher affinity than Geldanamycin binds Hsp90. |
| Conditions | Intrinsic tryptophan fluorescence assay. |
Why This Matters
This differential binding is the primary quantitative evidence for Radamide's utility in paralog-specific studies, a property not found in classic pan-inhibitors like geldanamycin.
- [1] Immormino, R. M., Metzger, L. E., Reardon, P. N., Dollins, D. E., Blagg, B. S., & Gewirth, D. T. (2009). Different poses for ligand and chaperone in inhibitor-bound Hsp90 and GRP94: implications for paralog-specific drug design. Journal of Molecular Biology, 388(5), 1033-1042. View Source
